molecular formula C23H16Cl2N4 B3036060 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine CAS No. 338962-06-4

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine

Cat. No. B3036060
CAS RN: 338962-06-4
M. Wt: 419.3 g/mol
InChI Key: FOSKXNHOICZLSR-UHFFFAOYSA-N
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Description

  • Synonyms : 5-[(Z)-2-(3,5-dichlorophenyl)diazen-1-yl]-4-(4-methylphenyl)-2-phenylpyrimidine

Synthesis Analysis

The compound is synthesized through the condensation of cyanuric chloride with aniline . Various spectroscopic techniques are employed to characterize the synthesized product .


Molecular Structure Analysis

The molecular structure of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine consists of a pyrimidine core with substituents. The dichlorophenyl and methylphenyl groups contribute to its overall structure .


Physical And Chemical Properties Analysis

  • Nature of Bonding : Evaluated using high-level density functional theory (DFT) .
  • Bioactivity : Hyper-conjugative interactions within the molecule contribute to its bioactivity .

Scientific Research Applications

Antiviral and Antimicrobial Properties

Pyrimidine derivatives, including compounds similar to 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine, have been evaluated for their antiviral and antimicrobial properties. For instance, certain pyrimidine derivatives were tested for their activity against HIV-1 and HIV-2, showing varying degrees of effectiveness (Al-Masoudi, Kassim, & Abdul-Reda, 2014). Another study highlighted the antibacterial and radical scavenging properties of some phenyldiazenyl pyridine derivatives, noting their significant activity against bacteria like Bacillus cereus and Escherichia coli (Azarbani, Kakanejadifard, Nadri, & Kakanejadifard, 2016).

Anticancer and Cytotoxic Activities

Pyrimidine derivatives have also been studied for their potential anticancer and cytotoxic activities. For example, certain pyrimidine and pyrazole derivatives were synthesized and evaluated for their antimicrobial and analgesic activities, suggesting potential applications in cancer treatment (Tirlapur & Noubade, 2010). In another study, 4-thiopyrimidine derivatives were investigated for their cytotoxic activity against various cell lines, providing insights into their potential as therapeutic agents (Stolarczyk et al., 2018).

Liquid Crystal Applications

Some pyrimidine derivatives have been synthesized for their application in liquid crystal technology. For instance, a study on 2-hydroxypyridine ester-based liquid crystals explored their mesophase behavior and potential in this field (Hagar, Ahmed, & Saad, 2020).

Detection and Sensing Applications

Pyrimidine derivatives have been employed in the synthesis of receptors for the detection of specific ions. A study demonstrated the use of an azo-azomethine receptor synthesized from a phenyldiazenyl compound for the naked-eye detection of hydrogen carbonate ions in aqueous media (Naderi, Orojloo, Jannesar, & Amani, 2019).

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(4-methylphenyl)-2-phenylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N4/c1-15-7-9-16(10-8-15)22-21(29-28-20-12-18(24)11-19(25)13-20)14-26-23(27-22)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSKXNHOICZLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148518
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine

CAS RN

338962-06-4
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338962-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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